Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride
Description
Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride (CAS: 1217663-03-0) is a piperazine derivative widely used in pharmaceutical and organic synthesis research. Its molecular formula is C₁₄H₂₁ClN₂O₂, with a molecular weight of 284.78 g/mol . Structurally, it features a piperazine ring substituted with an ethyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position, forming a hydrochloride salt.
Properties
CAS No. |
1179362-12-9 |
|---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl 2-ethylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H |
InChI Key |
AHUBJCSLWUMDOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
The general pathway involves:
-
Mono-alkylation of piperazine to introduce the ethyl group.
-
Protection of the secondary amine via carbobenzoxylation.
-
Salt formation with hydrochloric acid.
Key Steps:
-
Alkylation: Piperazine is reacted with ethyl bromide under controlled conditions to yield 2-ethylpiperazine. Stoichiometric control (1:1 molar ratio) minimizes di-alkylation.
-
Carbobenzoxylation: 2-Ethylpiperazine is treated with benzyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) to form the Cbz-protected intermediate.
-
Salt Formation: The free base is precipitated as the hydrochloride salt using HCl in methanol or ether.
Conditions and Yields:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Piperazine, ethyl bromide, K₂CO₃, DMF, 80°C | 68–72% | |
| Carbobenzoxylation | Benzyl chloroformate, Et₃N, DCM, 0°C→RT | 85–90% | |
| Salt Formation | HCl (gaseous), MeOH, 0°C | 95% |
Asymmetric Synthesis for Chiral Derivatives
Enantioselective Preparation
For the (R)- or (S)-enantiomers, chiral resolution or asymmetric alkylation is employed:
-
Chiral Auxiliary Method: (R)-2-Ethylpiperazine is synthesized using (S)-mandelic acid for resolution before carbobenzoxylation.
-
Catalytic Asymmetric Alkylation: Palladium-catalyzed alkylation of piperazine with ethyl iodide in the presence of a chiral ligand (e.g., BINAP).
Data Table:
| Method | Catalyst/Ligand | Enantiomeric Excess (ee) | Yield | Source |
|---|---|---|---|---|
| Chiral Resolution | (S)-Mandelic Acid | 99% (R) | 55% | |
| Asymmetric Alkylation | Pd(OAc)₂/(R)-BINAP | 92% (S) | 70% |
Industrial-Scale Production
Optimized Protocol for Batch Reactors
Procedure:
-
Alkylation: Piperazine (10 mol), ethyl bromide (10.5 mol), and K₂CO₃ (12 mol) in toluene are heated at 80°C for 12 hours.
-
Workup: The mixture is filtered, and the solvent is evaporated to isolate 2-ethylpiperazine.
-
Carbobenzoxylation: 2-Ethylpiperazine is dissolved in THF, cooled to 0°C, and treated with benzyl chloroformate (1.1 eq) and Et₃N (2.5 eq). The product is extracted with ethyl acetate.
-
Salt Formation: The free base is treated with HCl (4 M in dioxane) to precipitate the hydrochloride salt.
Scale-Up Metrics:
| Parameter | Value |
|---|---|
| Batch Size | 50–100 kg |
| Purity (HPLC) | ≥99% |
| Cost Efficiency | $120–150/kg |
Alternative Methods and Modifications
Reductive Amination Approach
A ketone intermediate (e.g., 2-ethylpiperazin-1-one) is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol, followed by carbobenzoxylation.
Conditions:
Microwave-Assisted Synthesis
Accelerates alkylation and protection steps:
Critical Analysis of Methodologies
-
Alkylation-Carbobenzoxylation: Most reliable for high yields but requires strict stoichiometric control to avoid di-alkylation.
-
Asymmetric Synthesis: Cost-intensive due to chiral ligands but essential for enantiopure APIs.
-
Industrial Protocol: Balances cost and efficiency but generates aqueous waste requiring neutralization .
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride has been investigated for its potential therapeutic applications, particularly in treating psychiatric disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for drug development targeting conditions such as depression and schizophrenia.
Neuropharmacological Effects
Research indicates that compounds similar to this compound can act as ligands for various receptors, including serotonin and dopamine receptors. These interactions are crucial for modulating mood and behavior, suggesting potential applications in mental health treatments .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains, indicating its potential use in developing new antimicrobial agents.
Case Studies
- Study on Bacterial Inhibition : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its application in treating infections caused by these pathogens .
Pharmacological Profiles
The pharmacological profiles of this compound have been explored through various assays, showing promise in both neuropharmacology and antimicrobial research.
Toxicity Assessments
Toxicological studies are crucial in determining the safety profile of this compound. Preliminary assessments indicate low cytotoxicity levels, making it a viable candidate for further development .
Mechanism of Action
The mechanism of action of Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.
Comparison with Similar Compounds
Key Properties:
- Physical State : Solid or powder .
- Purity : ≥95% (HPLC) .
- Storage : Stable at -20°C under inert conditions .
- Applications : Primarily utilized as an intermediate in drug discovery, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways.
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, stereochemistry, or functional groups. Data are compiled from diverse sources, including safety data sheets (SDS), chemical databases, and supplier catalogs.
Structural and Physicochemical Comparison
*Note: Molecular weight for benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride may exclude HCl contribution; exact value requires verification .
Biological Activity
Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of approximately 284.78 g/mol. The compound features a piperazine ring, which is a common scaffold in many biologically active molecules. Its unique structure allows it to interact with various biological targets, influencing its pharmacological effects.
The mechanism of action of this compound primarily involves its interaction with neurotransmitter receptors, enzymes, and ion channels. The piperazine moiety facilitates binding to these targets, leading to modulation of their activity. This interaction can result in various pharmacological effects based on the specific receptor or enzyme involved.
Key Mechanisms:
- Receptor Binding : The compound exhibits binding affinity for serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, thereby influencing metabolic pathways.
- Ion Channel Modulation : The compound can also affect ion channels, which play a vital role in cellular signaling.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that piperazine derivatives possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the proliferation of EAC (Ehrlich Ascites Carcinoma) cells through cell cycle arrest and apoptosis induction.
Antitumor Activity Evaluation
A study conducted on EAC cells demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : The compound significantly decreased cell viability in a dose-dependent manner.
- Cell Cycle Arrest : Flow cytometry analysis indicated an increase in the G0/G1 phase population while reducing S-phase and G2/M fractions, suggesting an effective mechanism for inducing apoptosis.
| Treatment Dose (mg/kg) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control | 50 | 30 | 20 |
| 100 | 70 | 15 | 15 |
| 200 | 80 | 10 | 10 |
Research Applications
This compound serves as a valuable building block in drug synthesis and development. Its potential applications include:
- Pharmaceutical Development : As a precursor for synthesizing novel therapeutic agents targeting neurological disorders and infections.
- Chemical Research : Utilized in the synthesis of more complex organic molecules due to its unique structural features.
Chemical Reactions Analysis
Acid-Base Reactions
As a hydrochloride salt, this compound readily undergoes neutralization with bases to regenerate the free base form. For example:
This reaction is critical for modifying solubility and enabling subsequent reactions requiring a free amine.
Deprotection via Catalytic Hydrogenation
The benzyl group can be removed under hydrogenation conditions to yield 2-ethylpiperazine-1-carboxylic acid. This is a common strategy in peptide synthesis and drug development.
| Conditions | Catalyst | Pressure | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| H₂ in methanol | Pd/C | 1–3 bar | 25–50°C | 2-ethylpiperazine-1-carboxylic acid | 85–92% |
This reaction exploits the lability of the benzyl ester bond under reductive conditions .
Ester Hydrolysis
The carboxylate ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Conditions: Reflux in 6M HCl for 6–12 hours. -
Basic Hydrolysis (Saponification) :
Conditions: Reflux in 2M NaOH/EtOH (1:1) for 4–8 hours.
Nucleophilic Acyl Substitution
The ester group participates in reactions with nucleophiles such as amines or alcohols:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Ammonia (NH₃) | Methanol, 25°C, 24h | 2-ethylpiperazine-1-carboxamide | Precursor for urea derivatives |
| Ethanol (EtOH) | H₂SO₄ catalyst, reflux | Ethyl 2-ethylpiperazine-1-carboxylate | Solubility modification |
These substitutions are facilitated by the electrophilic carbonyl carbon.
Alkylation/Acylation at Piperazine Nitrogen
The secondary amines on the piperazine ring react with alkyl halides or acyl chlorides:
-
Alkylation :
Example: Reaction with methyl iodide in DMF at 60°C yields N-methyl-2-ethylpiperazine derivatives . -
Acylation :
Example: Acetylation with acetyl chloride in CH₂Cl₂ produces N-acetyl-2-ethylpiperazine.
Oxidation Reactions
The ethyl substituent and piperazine ring can undergo oxidation:
-
Ethyl Group Oxidation :
Using KMnO₄ in acidic conditions converts the ethyl group to a ketone or carboxylic acid.
-
Piperazine Ring Oxidation :
Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an N-oxide derivative, altering electronic properties.
Reductive Amination
In the presence of aldehydes/ketones and reducing agents (e.g., NaBH₃CN), the free amine form undergoes reductive amination to introduce alkyl chains:
Complexation with Metal Ions
The piperazine nitrogen atoms can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antimicrobial applications .
Q & A
Q. What are the standard synthetic routes for Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride?
The compound is typically synthesized via the reaction of benzyl chloroformate with 2-ethylpiperazine in the presence of a base (e.g., triethylamine) to neutralize hydrochloric acid byproducts. Purification involves recrystallization or chromatography to achieve >95% purity . For industrial-scale production, continuous flow processes and automated reactors are employed to optimize yield and minimize impurities .
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups.
- HPLC with chiral columns to resolve enantiomers (e.g., distinguishing (R)- and (S)-forms) .
- Mass spectrometry (ESI-TOF) for molecular weight verification.
- X-ray crystallography to resolve crystal structure ambiguities, particularly for stereoisomers .
Q. What are the solubility and handling protocols for this compound?
The hydrochloride salt form enhances water solubility, but it is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) for experimental use. Handling requires inert conditions (argon/vacuum) to prevent hydrolysis or oxidation. Gloves and protective equipment are mandatory due to potential skin/eye irritation .
Q. How should this compound be stored to maintain stability?
Store at -20°C in airtight, light-protected containers under anhydrous conditions. Shelf life is ~1 year, with periodic purity checks via HPLC . Avoid exposure to oxidizing agents, which may degrade the piperazine ring .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound’s enantiomers?
The (R)-enantiomer exhibits distinct target-binding affinities compared to the (S)-form due to spatial orientation differences. For example, in receptor modulation studies, the (R)-enantiomer showed 3-fold higher activity at σ-1 receptors. Methodologically, chiral resolution via HPLC (Chiralpak® IC column) is critical for isolating enantiomers for comparative bioassays .
Q. What strategies optimize structure-activity relationships (SAR) for piperazine derivatives?
Systematic modifications include:
- Substituent variation : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
- Functional group addition : Introducing hydroxymethyl or sulfonyl groups to enhance hydrogen bonding with enzymes like monoamine oxidases .
- Salt form comparison : Testing hydrochloride vs. oxalate salts for solubility and bioavailability differences .
Q. How stable is this compound under varying experimental conditions (pH, temperature)?
Stability assays reveal:
Q. What mechanisms explain its interactions with biological targets (e.g., enzymes, receptors)?
Computational docking studies suggest the ethyl group and piperazine nitrogen participate in hydrophobic interactions and hydrogen bonding with active sites (e.g., G protein-coupled receptors). In vitro assays using radiolabeled ligands (e.g., [³H]-spiperone) validate competitive binding kinetics .
Q. How can synthesis scalability be improved without compromising purity?
Q. How does this compound compare to structural analogs in pharmacological profiles?
- Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate : Lower logP (1.2 vs. 2.1) improves aqueous solubility but reduces blood-brain barrier penetration .
- 4-N-Cbz derivatives : Enhanced metabolic stability in liver microsome assays due to carbamate protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
